Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane
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Overview
Description
Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane is a bicyclic amine compound with the molecular formula C6H12N2. It is characterized by a unique structure that includes a three-membered azabicyclo ring fused with a six-membered ring, making it an interesting subject for chemical research and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors. One common method is the annulation of a cyclopropane ring to a pyrrole or cyclopropane ring. This can be achieved through oxidative cyclopropanation using reagents like aryl methyl ketones in the presence of a copper catalyst . Another approach involves the use of sulfur ylides or diazo compounds for cyclopropanation .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation reactions. These methods are preferred due to their scalability and efficiency in producing high yields of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to yield different derivatives.
Substitution: The amino group in the compound can participate in substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Electrophiles like alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield corresponding ketones or carboxylic acids, while reduction can produce various amine derivatives .
Scientific Research Applications
Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and analgesic drugs
Industry: The compound is utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Exo-3-methyl-6-amino-3-azabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
3-azabicyclo[3.1.0]hexane derivatives: These compounds share a similar bicyclic structure but differ in their substituents and functional groups.
Trovafloxacin: An antibiotic that contains a 3-azabicyclo[3.1.0]hexane fragment.
Boceprevir: An antiviral drug that also features a similar bicyclic structure.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
Properties
IUPAC Name |
(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-2-4-5(3-8)6(4)7/h4-6H,2-3,7H2,1H3/t4-,5+,6? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRSYYHGSQMAFV-XEAPYIEGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2C(C1)C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2[C@H](C1)C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50717434 |
Source
|
Record name | (1R,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
164799-15-9 |
Source
|
Record name | (1R,5S)-3-Methyl-3-azabicyclo[3.1.0]hexan-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50717434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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